Home > Products > Screening Compounds P27032 > Caspase-1 Inhibitor I
Caspase-1 Inhibitor I -

Caspase-1 Inhibitor I

Catalog Number: EVT-8233814
CAS Number:
Molecular Formula: C23H32N4O8
Molecular Weight: 492.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Caspase-1 Inhibitor I is a small molecule compound that selectively inhibits caspase-1, an enzyme critical in the inflammatory response and pyroptosis, a form of programmed cell death. This inhibitor is particularly relevant in the context of diseases characterized by excessive inflammation, such as autoimmune disorders and certain cancers. The compound's ability to modulate the activity of caspase-1 makes it a valuable tool in both research and potential therapeutic applications.

Source

Caspase-1 Inhibitor I was developed through a series of synthetic modifications to enhance its specificity and potency against caspase-1. The synthesis process involved optimizing peptidic scaffolds to create more drug-like properties compared to existing inhibitors. This compound has been studied extensively in biochemical assays to determine its efficacy and selectivity against various caspases.

Classification

Caspase-1 Inhibitor I falls under the category of peptidomimetic inhibitors, which are designed to mimic peptide substrates while possessing enhanced stability and permeability. It specifically targets caspase-1, distinguishing itself from other caspases by its unique structural features that allow for selective binding.

Synthesis Analysis

Methods

The synthesis of Caspase-1 Inhibitor I typically involves several key steps:

  1. Design of Peptidomimetic Framework: The initial step includes designing a scaffold that mimics the natural substrate of caspase-1 while incorporating modifications to improve binding affinity.
  2. Chemical Synthesis: Various chemical reactions, including coupling reactions and modifications of functional groups, are employed to construct the final compound. For instance, cyanopropanate derivatives have been synthesized as part of this process .
  3. Purification: After synthesis, the compound is purified using techniques such as high-performance liquid chromatography to ensure high purity before biological testing.

Technical Details

The synthetic pathway may include the use of protecting groups during specific functional group transformations to prevent unwanted reactions. The final product is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

Molecular Structure Analysis

Structure

Caspase-1 Inhibitor I features a specific molecular structure that allows it to interact selectively with the active site of caspase-1. The structural formula includes a central peptidomimetic core with various substituents designed for optimal binding.

Data

The molecular weight, solubility, and other physicochemical properties are critical for understanding its behavior in biological systems. For example, the compound's solubility in dimethyl sulfoxide facilitates its use in biochemical assays.

Chemical Reactions Analysis

Reactions

Caspase-1 Inhibitor I undergoes reversible binding with the active site cysteine residue of caspase-1, leading to inhibition of enzyme activity. This interaction is characterized by:

  • Formation of a reversible covalent bond: The inhibitor forms a bond with the thiol group of cysteine, which is crucial for the catalytic activity of caspase-1.
  • Kinetic Studies: Assays measure the rate of reaction between the inhibitor and caspase-1, providing data on inhibition constants (IC50 values), which indicate potency .

Technical Details

Kinetic assays utilize substrates that fluoresce upon cleavage by active caspases, allowing real-time monitoring of enzyme activity in response to varying concentrations of the inhibitor.

Mechanism of Action

Process

Caspase-1 Inhibitor I functions by binding to the active site of caspase-1, preventing it from cleaving pro-inflammatory substrates such as pro-interleukin 1 beta and pro-interleukin 18 into their active forms. This inhibition disrupts the inflammasome activation pathway, which is crucial for inflammatory responses .

Data

Computational modeling studies have provided insights into the binding interactions at a molecular level, highlighting specific amino acid residues involved in the inhibitor's action . The inhibitor's selectivity is attributed to its structural compatibility with the active site architecture unique to caspase-1.

Physical and Chemical Properties Analysis

Physical Properties

Caspase-1 Inhibitor I is typically characterized by:

  • Appearance: A solid or crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and moderately soluble in water.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Approximately 250–300 Da.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.

These properties are crucial for determining its suitability for in vivo studies and potential therapeutic applications.

Applications

Caspase-1 Inhibitor I has several significant applications in scientific research:

  • Inflammation Studies: It is used extensively in studies investigating inflammatory pathways and diseases associated with excessive inflammation.
  • Therapeutic Development: The compound serves as a lead candidate for developing new anti-inflammatory drugs targeting diseases like rheumatoid arthritis and inflammatory bowel disease.
  • Biochemical Assays: It is utilized in high-throughput screening assays to identify other potential inhibitors or modulators of inflammasome activity .
Introduction to Caspase-1 in Inflammatory Pathobiology

Caspase-1 as a Central Mediator of Inflammasome Signaling

Inflammasomes are cytosolic multiprotein complexes that form in response to pathogen-associated molecular patterns or damage-associated molecular patterns. Caspase-1 activation hinges on its recruitment to these complexes, typically comprising a sensor protein (e.g., nucleotide-binding domain, leucine rich-containing family, pyrin domain-containing 3, absent in melanoma, or nod-like receptor family, caspase activation and recruitment domain-containing protein 4), the adaptor protein apoptosis-associated speck-like protein containing a caspase activation and recruitment domain, and procaspase-1 [3] [10]. Upon sensing danger signals, these components oligomerize, facilitating the autocatalytic cleavage of procaspase-1 into enzymatically active p10 and p20 subunits.

Table 1: Core Components of Canonical Inflammasomes Activating Caspase-1

Inflammasome TypeSensor ProteinActivatorsCaspase-1 Recruitment Mechanism
NLRP3 InflammasomeNucleotide-binding domain, leucine rich-containing family, pyrin domain-containing 3ATP, crystalline structures, reactive oxygen speciesVia apoptosis-associated speck-like protein containing a caspase activation and recruitment domain
Absent in Melanoma 2 InflammasomeAbsent in melanoma 2Cytosolic double-stranded DNADirectly via caspase activation and recruitment domain interactions
NLRC4 InflammasomeNod-like receptor family, caspase activation and recruitment domain-containing protein 4Bacterial flagellinDirect caspase activation and recruitment domain binding

Nuclear factor-kappa B serves as the primary transcriptional regulator of caspase-1 expression. Inflammatory stimuli (e.g., tumor necrosis factor-α, interleukin-1α) trigger nuclear factor-kappa B activation, which binds to the caspase-1 promoter, markedly upregulating its transcription [10]. This creates a feedforward loop, as caspase-1 processes pro-interleukin-1β into its active form, further amplifying nuclear factor-kappa B signaling. Genetic ablation of nuclear factor-kappa B inhibitors elevates caspase-1 expression >70-fold, demonstrating this pathway’s dominance [10].

Role in Proteolytic Activation of Interleukin-1β and Interleukin-18

Caspase-1 exhibits stringent substrate specificity for interleukin-1 family precursors. Its canonical targets include:

  • Pro-interleukin-1β: Cleaved at Asp116-Arg117 to generate mature interleukin-1β, a potent pyrogen and mediator of systemic inflammation [1]
  • Pro-interleukin-18: Processed into interleukin-18, which synergizes with interleukin-12 to induce interferon-γ production in natural killer and T cells [7]

Structural studies reveal caspase-1’s active site accommodates the tetrapeptide sequence Tyr-Val-Ala-Asp, present in pro-interleukin-1β. Mutation of this cleavage site renders interleukin-1β resistant to maturation [1]. Caspase-1 inhibition ablates interleukin-1β secretion in vitro and in vivo, as demonstrated by:

  • In vitro models: Lipopolysaccharide-primed macrophages treated with caspase-1 inhibitors (e.g., VX-765) show >95% suppression of interleukin-1β release [5]
  • In vivo evidence: Caspase-1-deficient mice exhibit resistance to lipopolysaccharide-induced endotoxic shock due to deficient interleukin-1β/interleukin-18 processing [3] [7]

Table 2: Caspase-1 Substrates and Biological Consequences of Proteolysis

SubstrateCleavage SiteBiological OutcomePathophysiological Relevance
Pro-interleukin-1βAsp¹¹⁶-Arg¹¹⁷Mature interleukin-1β secretionSystemic inflammation, fever
Pro-interleukin-18Asp³⁶-Asn³⁷Active interleukin-18 releaseInterferon-γ induction, Th1 polarization
Gasdermin DAsp²⁷⁵-Gly²⁷⁶N-terminal pore-forming fragment releasePyroptosis, cytokine release
Caspase-7Asp¹⁹⁸-Ser¹⁹⁹Enhanced apoptotic activityAmplification of cell death pathways

Implications in Pyroptosis and Inflammatory Cell Death

Beyond cytokine maturation, caspase-1 executes pyroptosis—a lytic, proinflammatory cell death pathway. This process is mediated through cleavage of gasdermin D at Asp²⁷⁵, liberating its N-terminal domain that oligomerizes to form plasma membrane pores [7] [10]. Key features of caspase-1-dependent pyroptosis include:

  • Ion flux: Pores permit potassium efflux and water influx, causing cell swelling
  • Inflammatory mediator release: Cytosolic interleukin-1α, interleukin-1β, high-mobility group box protein 1, and damage-associated molecular patterns exit through gasdermin D pores [3]
  • Cellular lysis: Osmotic imbalance culminates in membrane rupture, amplifying inflammation

Caspase-1 inhibition disrupts this cascade at multiple levels:

  • Direct gasdermin D blockade: Inhibitors prevent gasdermin D cleavage, abrogating pore formation [7]
  • Inflammasome suppression: Compounds like VX-765 impede nucleotide-binding domain, leucine rich-containing family, pyrin domain-containing 3 inflammasome assembly by disrupting apoptosis-associated speck-like protein containing a caspase activation and recruitment domain oligomerization [7]
  • Mitochondrial protection: Inhibitors preserve mitochondrial integrity by reducing reactive oxygen species production and preventing mitochondrial deoxyribonucleic acid release—key inflammasome activators [7]

In atherosclerosis models, caspase-1 inhibition with VX-765 reduced plaque formation by 58% in apolipoprotein E-deficient mice, correlating with diminished gasdermin D cleavage and interleukin-1β secretion [7]. Similarly, in epidermal inflammation, caspase-1 overexpression induces keratinocyte pyroptosis, driving dermatitis and tissue damage [10]. These findings underscore pyroptosis inhibition as a key mechanism for caspase-1-targeted therapeutics.

Properties

Product Name

Caspase-1 Inhibitor I

IUPAC Name

(3S)-3-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C23H32N4O8

Molecular Weight

492.5 g/mol

InChI

InChI=1S/C23H32N4O8/c1-12(2)20(23(35)27-21(33)13(3)24-16(11-28)10-19(31)32)26-22(34)18(25-14(4)29)9-15-5-7-17(30)8-6-15/h5-8,11-13,16,18,20,24,30H,9-10H2,1-4H3,(H,25,29)(H,26,34)(H,31,32)(H,27,33,35)/t13-,16-,18-,20-/m0/s1

InChI Key

KQCBPHUOVBKBPQ-SJVNDZIOSA-N

SMILES

CC(C)C(C(=O)NC(=O)C(C)NC(CC(=O)O)C=O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C

Canonical SMILES

CC(C)C(C(=O)NC(=O)C(C)NC(CC(=O)O)C=O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C

Isomeric SMILES

C[C@@H](C(=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C)N[C@@H](CC(=O)O)C=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.